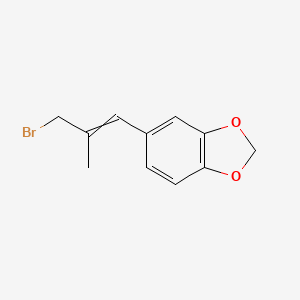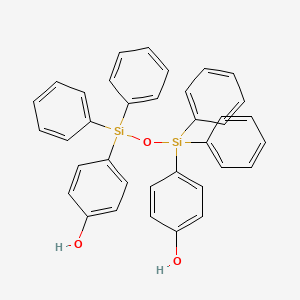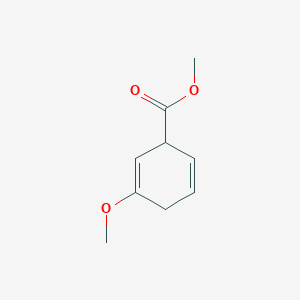![molecular formula C42H26O9 B14296179 Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate CAS No. 112824-15-4](/img/structure/B14296179.png)
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo(phenyl)acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4,4’-oxydibenzoic acid under esterification conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and ester functionalities play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxyphenyl)methane: Similar structure but lacks the oxo(phenyl)acetyl groups.
Bis(4-aminophenyl)methane: Contains amino groups instead of oxo(phenyl)acetyl groups.
Bis(4-nitrophenyl)methane: Contains nitro groups instead of oxo(phenyl)acetyl groups.
Uniqueness
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is unique due to its specific combination of aromatic rings and ester functionalities. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
112824-15-4 |
|---|---|
Molekularformel |
C42H26O9 |
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
[4-(2-oxo-2-phenylacetyl)phenyl] 4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C42H26O9/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-35(20-12-29)50-41(47)31-15-23-33(24-16-31)49-34-25-17-32(18-26-34)42(48)51-36-21-13-30(14-22-36)40(46)38(44)28-9-5-2-6-10-28/h1-26H |
InChI-Schlüssel |
MZLIMLKJSSVUBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


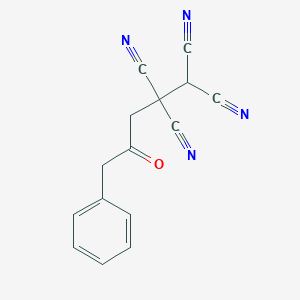
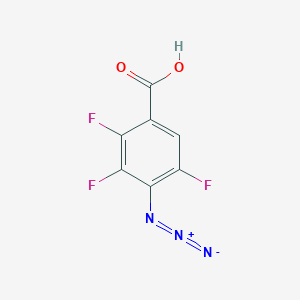
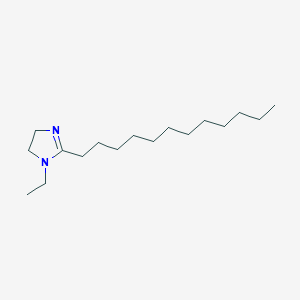
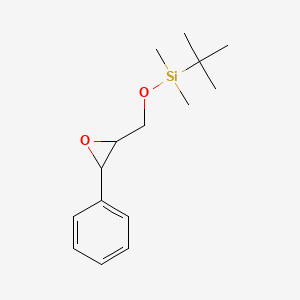
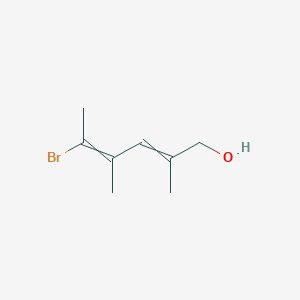
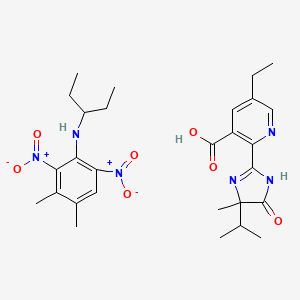
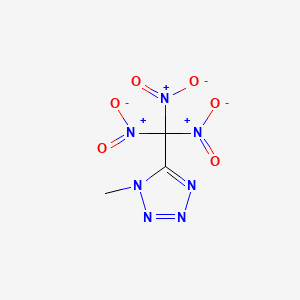
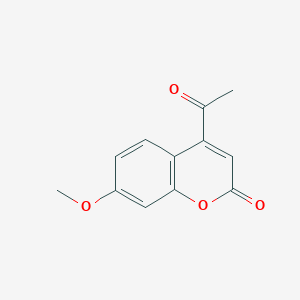

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
